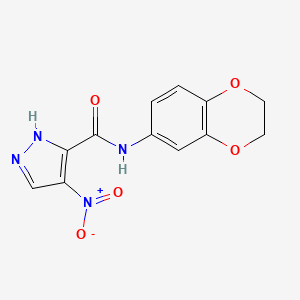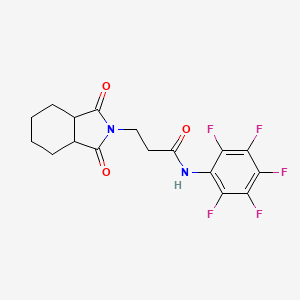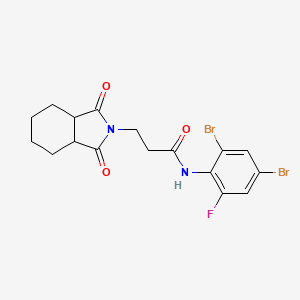![molecular formula C21H18BrN5OS B10896501 N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10896501.png)
N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with a rather imposing name, belongs to the family of pyrazolopyridine derivatives. These compounds are known for their diverse pharmacological activities, making them interesting for various scientific fields such as medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps. A commonly used method starts with the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine core, which is then subjected to a condensation reaction with 4-bromo-2-thiophene ethylidene and carbohydrazide. The reaction conditions often include the use of solvents like ethanol or methanol, with the addition of catalytic acids or bases to facilitate the condensation.
Industrial Production Methods: For industrial-scale production, the methods need to be optimized for cost-efficiency and yield. This often involves high-throughput techniques such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and high yield. Purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can reduce certain functional groups within the compound.
Substitution: The bromine atom on the thiophene ring can be a site for nucleophilic substitution reactions.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Oxidation: Formation of sulfoxides or sulfones depending on the degree of oxidation.
Reduction: Reduced forms of the ethylidene group or the thiophene ring.
Substitution: Products where the bromine is replaced by the nucleophile.
科学的研究の応用
This compound finds applications across several research domains:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: Some related compounds are explored for their therapeutic potential in treating diseases like cancer and bacterial infections.
Industry: It is used in the development of novel materials with specific electronic properties.
作用機序
Molecular Targets and Pathways: The exact mechanism of action depends on the specific derivative of the compound:
Anticancer Activity: It may interfere with cell division by targeting microtubules or DNA replication enzymes.
Antimicrobial Activity: It can disrupt cell wall synthesis or protein synthesis in bacteria.
類似化合物との比較
Unique Features: This compound's unique features lie in its pyrazolopyridine core, which imparts specific electronic and steric properties that can be fine-tuned by modifying the substituents.
Similar Compounds:3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: The parent compound without the additional ethylidene and thiophene groups.
4-Bromo-2-thiophene carboxaldehyde: Similar thiophene derivative used in various organic syntheses.
This detailed analysis provides a comprehensive understanding of the compound "N'4-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE" covering its preparation, reactions, applications, mechanism, and comparison with similar compounds.
特性
分子式 |
C21H18BrN5OS |
|---|---|
分子量 |
468.4 g/mol |
IUPAC名 |
N-[(Z)-1-(4-bromothiophen-2-yl)ethylideneamino]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18BrN5OS/c1-12-9-17(21(28)25-24-13(2)18-10-15(22)11-29-18)19-14(3)26-27(20(19)23-12)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,25,28)/b24-13- |
InChIキー |
WJNCCLGUXVVMHW-CFRMEGHHSA-N |
異性体SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N/N=C(/C)\C4=CC(=CS4)Br |
正規SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NN=C(C)C4=CC(=CS4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-chlorophenyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10896437.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(4-fluorophenyl)-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10896440.png)
![(4Z)-2-(4-chlorophenyl)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methylpyrazol-3-one](/img/structure/B10896444.png)
![5-(furan-2-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10896454.png)

![4-(4-chloro-2-ethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896467.png)
![6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896483.png)
![N-(butan-2-yl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896493.png)
![2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10896509.png)
![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896516.png)
![4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896518.png)
![2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10896529.png)
